molecular formula C17H19NO4 B2894853 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide CAS No. 693268-49-4

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide

Cat. No.: B2894853
CAS No.: 693268-49-4
M. Wt: 301.342
InChI Key: XKRDJCYOQCBZQB-UHFFFAOYSA-N
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Description

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group substituted with hydroxymethyl and methoxy groups, and an acetamide moiety linked to a methylphenyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

Scientific Research Applications

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-(hydroxymethyl)-2-methoxyphenol: Shares the phenoxy structure but lacks the acetamide and methylphenyl groups.

    2-tert-Butyl-4-methoxyphenol: Similar phenoxy structure with a tert-butyl group instead of hydroxymethyl.

    4-Amino-2-methoxyphenol: Contains an amino group instead of hydroxymethyl.

Uniqueness

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and potential therapeutic applications .

Biological Activity

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C17H19NO4
  • Molecular Weight : 301.34 g/mol
  • CAS Number : 861238-11-1
  • Structure : The compound features a methoxy group and a hydroxymethyl group, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on cellular processes and potential therapeutic applications. Key areas of focus include:

  • Antiproliferative Effects : Similar compounds have shown promise in inhibiting cell proliferation, particularly in cancer cells. For example, studies have indicated that derivatives with similar functional groups can inhibit topoisomerase II, an enzyme critical in DNA replication and repair .
  • Anti-inflammatory Activity : Compounds with methoxy and hydroxymethyl substitutions have been noted for their anti-inflammatory properties. These activities are often evaluated through assays measuring the inhibition of pro-inflammatory cytokines .

Case Studies

  • Cell Line Studies :
    • A study evaluated the antiproliferative effects of various analogs of the compound on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting significant potency against tumor cells .
    • Another investigation focused on the anti-inflammatory effects, where compounds similar to this compound were shown to reduce nitric oxide production in LPS-stimulated macrophages .
  • Mechanistic Insights :
    • Research employing molecular docking studies suggested that the compound interacts with specific protein targets involved in inflammatory pathways, potentially leading to reduced expression of inflammatory markers .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeInhibition of cancer cell proliferation
Anti-inflammatoryReduction of nitric oxide production
Topoisomerase InhibitionInhibition of DNA replication

Table 2: Comparative IC50 Values of Related Compounds

Compound NameIC50 (nM)Reference
N-(2-([2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamide900
Benzopsoralens (various)Varies

Properties

IUPAC Name

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-12-3-6-14(7-4-12)18-17(20)11-22-15-8-5-13(10-19)9-16(15)21-2/h3-9,19H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRDJCYOQCBZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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